molecular formula C14H14ClN3O3S B2714286 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904211-12-6

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2714286
CAS No.: 1904211-12-6
M. Wt: 339.79
InChI Key: VURUDBWCHHYLSL-UHFFFAOYSA-N
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Description

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the nicotinamide core: Coupling reactions to attach the nicotinamide moiety.

    Attachment of the tetrahydrofuran group: Etherification reactions to introduce the tetrahydrofuran group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or tetrahydrofuran moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chloro or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride.

    Substitution: Reagents like sodium hydride, alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide cores.

    Thiazole derivatives: Compounds with thiazole rings.

    Chlorinated compounds: Compounds with chloro substituents.

Uniqueness

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-5-17-14(22-8)18-12(19)9-4-11(15)13(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURUDBWCHHYLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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